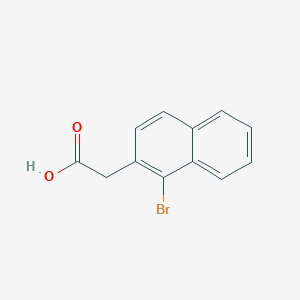
2-(4-bromophenyl)ethanimidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)ethanimidamide hydrochloride is an organic compound with the empirical formula C8H10BrClN2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold in solid form .
Molecular Structure Analysis
The molecular weight of 2-(4-bromophenyl)ethanimidamide hydrochloride is 265.53 g/mol . The InChI code is 1S/C8H9BrN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H .Physical And Chemical Properties Analysis
2-(4-bromophenyl)ethanimidamide hydrochloride is a solid at room temperature . Its molecular weight is 265.53 g/mol , and its InChI code is 1S/C8H9BrN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H .Applications De Recherche Scientifique
Synthesis and Chemical Applications
A practical synthesis method for 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, has been developed. This method addresses the high costs and toxic risks associated with previous approaches, showcasing the importance of efficient synthesis routes in chemical production (Qiu et al., 2009).
Environmental Impact and Detection
Research highlights the need for enhanced understanding of novel brominated flame retardants (NBFRs), including their occurrence, environmental fate, and toxicity. The study emphasizes the significance of comprehensive environmental monitoring and optimized analytical methods to address large knowledge gaps (Zuiderveen et al., 2020).
Analytical and Material Science
A review on the kinetics of aerobic cometabolic biodegradation of chlorinated and brominated aliphatic hydrocarbons (HAHs) provides insight into the degradation processes of harmful environmental pollutants, highlighting the diversity of HAHs that can be degraded and the need for future research in this area (Jesus et al., 2016).
Potential Therapeutic Effects
FTY720, a compound related to bromophenyl derivatives, demonstrates significant preclinical antitumor efficacy across several cancer models. This review explores FTY720's molecular targets and suggests a distinct pathway from its immunosuppressive properties, indicating the potential for developing novel cancer therapies (Zhang et al., 2013).
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromophenyl)ethanimidamide hydrochloride involves the reaction of 4-bromobenzaldehyde with ethylamine to form 2-(4-bromophenyl)ethanal. This intermediate is then reacted with hydroxylamine hydrochloride to form 2-(4-bromophenyl)ethanone oxime, which is subsequently reduced with sodium borohydride to form 2-(4-bromophenyl)ethanamine. The final step involves the reaction of 2-(4-bromophenyl)ethanamine with hydrochloric acid to form 2-(4-bromophenyl)ethanimidamide hydrochloride.", "Starting Materials": [ "4-bromobenzaldehyde", "ethylamine", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "4-bromobenzaldehyde + ethylamine → 2-(4-bromophenyl)ethanal", "2-(4-bromophenyl)ethanal + hydroxylamine hydrochloride → 2-(4-bromophenyl)ethanone oxime", "2-(4-bromophenyl)ethanone oxime + sodium borohydride → 2-(4-bromophenyl)ethanamine", "2-(4-bromophenyl)ethanamine + hydrochloric acid → 2-(4-bromophenyl)ethanimidamide hydrochloride" ] } | |
Numéro CAS |
6487-97-4 |
Nom du produit |
2-(4-bromophenyl)ethanimidamide hydrochloride |
Formule moléculaire |
C8H10BrClN2 |
Poids moléculaire |
249.5 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



